molecular formula C26H26N4O6 B11465581 ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11465581
M. Wt: 490.5 g/mol
InChI Key: CIJVNHJVFNYGNU-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique tricyclic structure, which includes a triazole ring fused with other heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

    Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group is introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride and a suitable base.

    Formation of the Tricyclic Structure: The tricyclic structure is achieved through a series of cyclization and condensation reactions, often involving the use of strong acids or bases as catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: The compound may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways.

    Gene Expression: It can affect gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings but different substituents may exhibit varying chemical reactivity and biological activity.

    Benzoyl Derivatives: Compounds with different benzoyl groups can have distinct properties and applications.

    Ester Derivatives: Variations in the ester group can influence the compound’s solubility, stability, and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 6-(3,4-dimethoxybenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C26H26N4O6/c1-5-12-30-22-17(25(32)29-13-8-7-9-21(29)27-22)15-18(26(33)36-6-2)23(30)28-24(31)16-10-11-19(34-3)20(14-16)35-4/h7-11,13-15H,5-6,12H2,1-4H3

InChI Key

CIJVNHJVFNYGNU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCC)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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